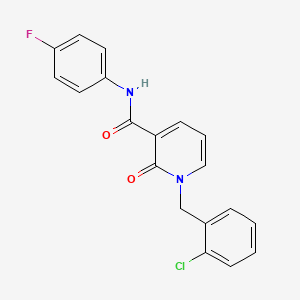
N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. CPP-115 has shown promise in preclinical studies as a potential treatment for a variety of neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mechanism of Action
N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide increases the levels of GABA in the brain, which can have a calming and anti-convulsant effect.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has been shown to increase the levels of GABA in the brain, which can have a variety of effects on neuronal activity. GABA is the primary inhibitory neurotransmitter in the brain, and increased levels of GABA can lead to decreased neuronal excitability and reduced seizure activity. Additionally, GABA has been implicated in the regulation of reward pathways in the brain, and increased levels of GABA may reduce drug-seeking behavior and addiction.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide is its high selectivity for GABA transaminase, which reduces the likelihood of off-target effects. Additionally, N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has shown good oral bioavailability and brain penetration in preclinical studies. However, one limitation of N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide is its relatively short half-life, which may limit its efficacy in clinical settings.
Future Directions
There are several potential future directions for research on N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide. One area of interest is the potential use of N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide as a treatment for anxiety disorders. Another area of interest is the use of N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide as an adjunct therapy for epilepsy. Additionally, there is interest in exploring the potential use of N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide as a treatment for addiction, particularly for opioid addiction. Finally, there is interest in developing longer-acting analogs of N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide that may have improved efficacy in clinical settings.
Synthesis Methods
N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 1-cyanocyclopentene with methylamine to give the corresponding imine. This imine is then reduced using sodium borohydride to give the amine intermediate. The amine is then reacted with 2,6-dimethylmorpholine-4-carboxylic acid, followed by acetylation with acetic anhydride to give N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has been extensively studied in preclinical models of various neurological and psychiatric disorders. In animal models of epilepsy, N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has been shown to reduce seizure activity and increase the threshold for seizures. In animal models of addiction, N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has been shown to reduce drug-seeking behavior and withdrawal symptoms. In animal models of anxiety, N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide has been shown to reduce anxiety-like behavior.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-11-7-17(8-12(2)19-11)9-13(18)16-14(10-15)5-3-4-6-14/h11-12H,3-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVMOSPVNXRXAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(2,6-dimethylmorpholin-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

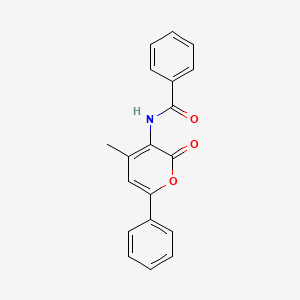
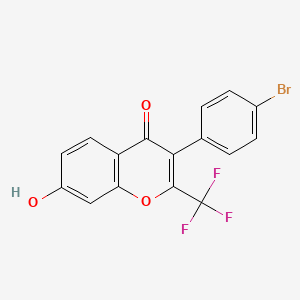
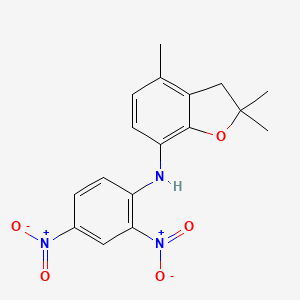
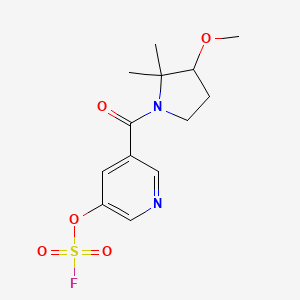
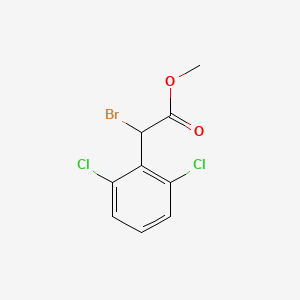
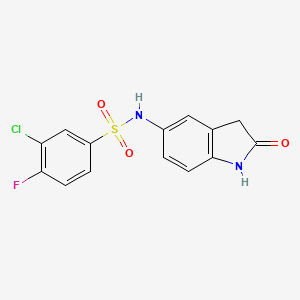
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2579255.png)
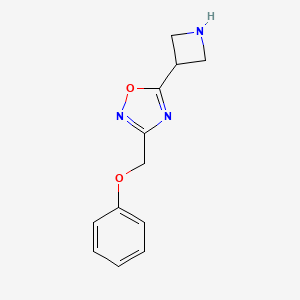
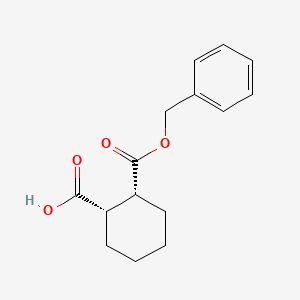
![methyl 4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]benzoate](/img/structure/B2579262.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2579264.png)
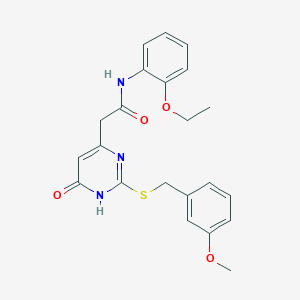
![3-Methyl-N-(2-phenylbutyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2579267.png)
